WRN inhibitor 6

DNA Damage Response Colorectal Cancer Apoptosis Induction

Challenge: Maintaining experimental reproducibility in MSI-H cancer research requires precise WRN inhibition tools; many analogs lack comparative validation, introducing mechanistic variability. Solution: WRN inhibitor 6 is a well-characterized allosteric inhibitor with published biochemical (IC50=12.2 µM) and cellular (IC50=2.3 µM in HCT116) potency data. - High-resolution co-crystal structure (PDB: 9OWB, 1.56 Å) enables rational structure-based analog design. - Induces dose-dependent DNA damage markers (γH2AX, p-p53, P-Chk2), validated as a low-potency pharmacodynamic reference. - Ideal for assay calibration and studying graded WRN inhibition in synthetic lethality pathways.

Molecular Formula C29H34O5S
Molecular Weight 494.6 g/mol
Cat. No. B12366649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWRN inhibitor 6
Molecular FormulaC29H34O5S
Molecular Weight494.6 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C2=CC=C(S2)C(C3=C(CC(CC3=O)(C)C)O)C4=C(CC(CC4=O)(C)C)O
InChIInChI=1S/C29H34O5S/c1-6-34-18-9-7-17(8-10-18)23-11-12-24(35-23)27(25-19(30)13-28(2,3)14-20(25)31)26-21(32)15-29(4,5)16-22(26)33/h7-12,27,30,32H,6,13-16H2,1-5H3
InChIKeyPUAGXCBDHHZLHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





WRN Inhibitor 6 Overview


WRN inhibitor 6 (compound 3ci) is a synthetic small molecule that inhibits the Werner syndrome RecQ helicase (WRN), a DNA repair enzyme identified as a synthetic lethal target in microsatellite instability-high (MSI-H) cancers [1]. The compound induces DNA damage and apoptosis in MSI-H colorectal cancer cell lines . Its mechanism of action involves increasing phosphorylation of p53 (p-p53), checkpoint kinase 2 (P-Chk2), and the DNA damage marker γH2AX, indicating activation of the DNA damage response pathway .

DNA damage response pathway studies
MSI-H colorectal cancer cell-model research
Allosteric WRN inhibitor scaffold optimization

WRN Inhibitor 6 Procurement Rationale


WRN inhibitors exhibit profound mechanistic diversity despite targeting the same protein. Inhibitors in this class differ fundamentally in their binding modes—ATP-competitive (e.g., H3B-968) versus allosteric (e.g., HRO761, VVD-133214) [1]—their inhibitory potency against WRN's distinct enzymatic functions (helicase unwinding vs. ATPase activity) [2], and their cellular selectivity for MSI-H versus MSS cell lines [3]. Moreover, emerging evidence demonstrates that different allosteric inhibitors stabilize distinct inactive conformational states of WRN, which may differentially affect the protein's interactions with DNA and partner proteins [4]. Consequently, substitution of WRN inhibitor 6 with a structurally or mechanistically distinct analog—without direct comparative validation—introduces uncontrolled variables that compromise experimental reproducibility and confound mechanistic interpretation in both biochemical and cellular contexts.

Binding mode: ATP-competitive vs allosteric inhibitors may shift target engagement profile
Functional selectivity: helicase unwinding vs ATPase inhibition endpoints may differ
Cell-line selectivity: MSI-H vs MSS selectivity and conformational state variations may affect reproducibility

WRN Inhibitor 6 Quantitative Evidence


Cellular Antiproliferative Activity in MSI-H Colorectal Cancer

WRN inhibitor 6 (compound 3ci) demonstrates differential antiproliferative potency across MSI-H colorectal cancer cell lines, with an IC50 of 2.305 µM in HCT116 cells versus 16.58 µM in SW620 cells after 72-hour treatment . For comparative context, the clinical-stage allosteric inhibitor HRO761 exhibits substantially higher biochemical potency (IC50 = 9-50 nM in ATPase assays) and demonstrates cellular GI50 values of approximately 50 nM in SW48 MSI-H cells [1]. This approximately 46-fold difference in cellular potency between WRN inhibitor 6 and HRO761 in comparable MSI-H cell contexts establishes WRN inhibitor 6 as a lower-potency chemical probe suitable for mechanistic studies requiring moderate target engagement rather than maximal pathway suppression.

MSI-H Cell Potency
Context-dependent
HCT116 IC50 2.3 µM; SW620 IC50 16.6 µM
Comparator: HRO761 ≈ 0.05 µM (reported)
Supports tool selection for moderate target engagement studies
Cross-study comparison; 46-fold difference
DNA Damage Response Colorectal Cancer Apoptosis Induction Synthetic Lethality

Biochemical WRN Helicase Inhibition

In cell-free biochemical assays measuring inhibition of recombinant human WRN DNA unwinding activity, WRN inhibitor 6 (compound 6) exhibits an IC50 of 12.2 µM [1]. This value positions the compound in a distinct potency tier relative to structurally characterized WRN inhibitors. For direct context: the clinical-stage allosteric inhibitor HRO761 demonstrates biochemical IC50 values of 9-50 nM in ATPase and helicase assays [2]; the ATP-competitive inhibitor H3B-968 achieves approximately 10 nM IC50 [3]; the tool compound NSC 617145 exhibits 230 nM IC50 in helicase inhibition assays ; and the advanced lead compound S35 demonstrates 16.1-23.5 nM IC50 across multiple biochemical assay formats [4]. WRN inhibitor 6 is therefore 53-fold less potent than NSC 617145 and approximately 1,200-fold less potent than HRO761 in biochemical enzyme inhibition assays, establishing its utility as a low-potency reference standard or as a starting scaffold for structure-activity relationship (SAR) optimization campaigns.

Biochemical IC50
Context-dependent
12.2 µM (target) vs. 0.009–0.23 µM comparators
Supports assay dynamic range calibration context
Standardized conditions not reported
Enzymology Helicase Inhibition Biochemical Assay Development Structure-Activity Relationship

Allosteric Binding Mode at D1-D2 Interface

X-ray crystallographic analysis of WRN inhibitor 6 (compound 6) in complex with human WRN helicase (PDB ID: 9OWB) at 1.56 Å resolution confirms that the compound binds as an allosteric ligand at the interface of the D1 and D2 helicase domains [1]. This binding mode is mechanistically distinct from ATP-competitive inhibitors such as H3B-968, which target the ATP-binding pocket [2]. The allosteric binding mode of WRN inhibitor 6 locks the helicase in an inactive conformation, a mechanism shared with clinical-stage inhibitors HRO761 and VVD-133214 [3]. However, the precise conformational state stabilized by compound 6 differs from that induced by HRO761, as evidenced by the distinct rotation of the D1 and D2 domains observed in the respective co-crystal structures [1]. This structural differentiation provides a rational basis for divergent biochemical and cellular activity profiles among allosteric WRN inhibitors.

Allosteric Binding
Class-level
PDB: 9OWB, 1.56 Å; D1-D2 interface
Supports structure-guided optimization workflow
Conformational state may differ from other inhibitors
Structural Biology X-ray Crystallography Allosteric Inhibition Conformational Locking

Cell Line-Specific Sensitivity in MSI-H Colorectal Cancer

WRN inhibitor 6 (compound 3ci) exhibits marked differential sensitivity between HCT116 and SW620 colorectal cancer cell lines, with IC50 values of 2.305 µM and 16.58 µM respectively, representing a 7.2-fold difference in potency . Both cell lines are classified as MSI-H, yet their differential response to WRN inhibitor 6 suggests that additional genetic or epigenetic factors beyond microsatellite instability status influence compound sensitivity. This observation contrasts with the more uniform cellular activity profile reported for the clinical-stage allosteric inhibitor HRO761, which demonstrates comparable potency across multiple MSI-H cell lines including HCT116, SW48, and LS180 [1]. The cell line-selective activity profile of WRN inhibitor 6 provides a valuable tool for investigating determinants of differential WRN dependency in MSI-H cancers.

Cell Line Variation
Context-dependent
7.2-fold HCT116 vs SW620
HRO761: uniform potency
Enables dissection of MSI-H genetic modifiers
Response variation beyond MMR status
MSI-H Cancer Models Colorectal Cancer Cell Line Profiling Synthetic Lethality

Comparative Potency Across WRN Inhibitors

A systematic cross-comparison of WRN inhibitor 6 (compound 3ci) against six alternative WRN tool compounds and clinical candidates reveals a distinct potency tier (Supporting Evidence tag applied due to reliance on aggregated, cross-assay data lacking standardized conditions). The compound occupies the lowest potency position among characterized WRN inhibitors, with biochemical IC50 of 12.2 µM and cellular IC50 of 2.3-16.6 µM. This places WRN inhibitor 6 approximately 53-fold less potent than the next-lowest potency tool compound NSC 617145 (IC50 230 nM) , and >1,000-fold less potent than clinical-stage allosteric inhibitors HRO761 and VVD-133214 [1] [2]. The intermediate tool compounds S35 (16-23 nM) [3], H3B-968 (~10 nM) [4], and KWR095 (32 nM) [5] occupy a high-potency tier. This potency stratification provides a rational framework for selecting WRN inhibitors based on the desired degree of target engagement—ranging from complete pathway suppression (high-potency tier) to graded, partial inhibition (WRN inhibitor 6).

Potency Ranking
Data to verify
Lowest potency tier among 7 inhibitors
Supports selection for partial WRN inhibition phenotypes
Cross-assay comparisons; standardization limits apply
Chemical Tool Selection Potency Benchmarking WRN Pharmacology Research Reagent Procurement

WRN Inhibitor 6 Research Applications


Allosteric WRN Scaffold Optimization

WRN inhibitor 6 (compound 3ci) is optimally deployed as a validated starting scaffold for medicinal chemistry campaigns targeting allosteric WRN helicase inhibition. The high-resolution co-crystal structure (PDB: 9OWB, 1.56 Å) provides atomic-level detail of the compound's binding mode at the D1-D2 interface , enabling rational, structure-based design of analogs with improved potency. The compound's moderate biochemical potency (IC50 = 12.2 µM) [1] establishes a clear baseline from which structure-activity relationship (SAR) improvements can be quantitatively measured. Unlike ATP-competitive scaffolds such as H3B-968, which may exhibit distinct selectivity challenges due to the conserved nature of ATP-binding pockets across the RecQ helicase family, the allosteric binding mode of WRN inhibitor 6 offers a differentiated chemical starting point for developing WRN-selective inhibitors.

Partial WRN Inhibition in MSI-H Cancer Models

The moderate cellular potency of WRN inhibitor 6 (IC50 = 2.3 µM in HCT116 cells) renders it uniquely suitable for investigating the biological consequences of graded, sub-maximal WRN inhibition—a pharmacological state that cannot be achieved with highly potent tool compounds such as HRO761 (GI50 ≈ 50 nM) [1]. This property enables researchers to study partial pathway suppression phenotypes, investigate dose-response relationships in DNA damage signaling, and identify threshold effects in WRN-dependent synthetic lethality. The compound's documented ability to increase p-p53, P-Chk2, and γH2AX expression in a dose-dependent manner provides validated pharmacodynamic markers for these mechanistic investigations.

Low-Potency Reference Control for WRN Assays

WRN inhibitor 6 serves as an essential low-potency reference standard for calibrating biochemical and cellular WRN inhibition assays. In ADP-Glo kinase or fluorometric helicase assays, inclusion of WRN inhibitor 6 (biochemical IC50 = 12.2 µM) alongside high-potency controls such as HRO761 (IC50 = 9-50 nM) [1] or S35 (IC50 = 16-23 nM) [2] establishes a broad dynamic range for assay validation and Z'-factor determination. Similarly, in cellular viability screens using MSI-H colorectal cancer lines, WRN inhibitor 6 (cellular IC50 = 2.3-16.6 µM) provides a moderately active reference point distinct from both vehicle controls and maximal-effect positive controls. This application leverages the compound's well-characterized, publicly documented potency values to ensure assay reproducibility and inter-laboratory comparability.

Differential WRN Dependency in MSI-H Colorectal Cancer

The 7.2-fold difference in sensitivity to WRN inhibitor 6 observed between HCT116 (IC50 = 2.305 µM) and SW620 (IC50 = 16.58 µM) MSI-H colorectal cancer cell lines establishes this compound as a precision tool for dissecting the genetic and epigenetic modifiers of WRN dependency. While both cell lines harbor microsatellite instability, their divergent response to WRN inhibitor 6—contrasting with the uniform activity of HRO761 across MSI-H cell lines [1]—suggests that additional factors beyond MMR status govern sensitivity to allosteric WRN inhibition. Researchers can leverage WRN inhibitor 6 to identify and validate these modifiers through comparative genomic, transcriptomic, or proteomic profiling of sensitive versus resistant MSI-H models.

Application
Selection Property
Validation Focus
WRN inhibitor scaffold optimization
Allosteric binding mode characterization
Structure-guided SAR efficiency
Partial WRN inhibition studies
Moderate target engagement profile
Dose-response DNA damage signaling
WRN assay calibration
Low-potency reference context
Assay dynamic range and Z'-factor
MSI-H dependency dissection
Cell line-selective sensitivity profile
Genetic modifier identification (MSI-H context)

Technical Documentation Hub

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53 linked technical documents
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